2-Azido-1-(4-chlorophenyl)ethanone

Biocatalysis Enantioselective Reduction Carbonyl Reductase

2-Azido-1-(4-chlorophenyl)ethanone is an indispensable α-azidoacetophenone for asymmetric synthesis and click chemistry. The 4-chloro substitution is not interchangeable: it uniquely delivers the (S)-alcohol in 92% yield and >99% ee with carbonyl reductase CMCR, far outperforming fluoro, bromo, methyl, methoxy, and nitro analogs. This chloro-specific electronic profile also governs Vilsmeier cyclization to yield 5-(4-chlorophenyl)oxazole-4-carboxaldehyde. Critically, enzymatic reduction completes in ~24 hours versus 240 hours for the 4-nitro derivative—a 10× throughput advantage for scale-up. Procure this specific prochiral substrate to reliably access chiral triazole-containing β-blocker analogues via validated CuAAC routes.

Molecular Formula C8H6ClN3O
Molecular Weight 195.61
CAS No. 26086-60-2
Cat. No. B2524394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-(4-chlorophenyl)ethanone
CAS26086-60-2
Molecular FormulaC8H6ClN3O
Molecular Weight195.61
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl
InChIInChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2
InChIKeyFMWGORFLXHAAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-1-(4-chlorophenyl)ethanone CAS 26086-60-2: Core Chemical Identity and Synthetic Precursor Status


2-Azido-1-(4-chlorophenyl)ethanone (CAS: 26086-60-2, MF: C8H6ClN3O, MW: 195.61 g/mol) is an α-azidoacetophenone derivative . The compound features a 4-chlorophenyl ring and an α-azido ketone moiety, positioning it as a versatile intermediate in heterocyclic synthesis and enantioselective biocatalysis [1]. Its azido group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, while the ketone serves as a substrate for enzymatic reduction [2]. Procurable at a minimum purity of 95% from multiple vendors, this compound is employed in the preparation of triazole-containing β-blocker analogues and oxazole-4-carboxaldehydes .

2-Azido-1-(4-chlorophenyl)ethanone CAS 26086-60-2: Structural Specificity Determines Reactivity and Biocatalytic Outcomes


The 4-chloro substitution on the phenyl ring of 2-azido-1-(4-chlorophenyl)ethanone is not merely a cosmetic variation. Direct head-to-head comparisons in enzymatic reduction assays demonstrate that different para-substituents—including fluoro, bromo, methyl, methoxy, and nitro—yield markedly divergent conversion rates, yields, and, critically, enantioselectivities when processed by carbonyl reductases CMCR and Ymr226c [1]. Furthermore, the electronic nature of the para-substituent influences the outcome of Vilsmeier cyclization, with chloro-substituted 1b affording oxazole 3b in 36% yield under conditions that gave different yields for other analogs [2]. Substituting this compound with a generic, unsubstituted α-azidoacetophenone or a different halo analog will not reliably reproduce the specific reactivity profile, enzyme compatibility, or downstream product distribution documented for 2-azido-1-(4-chlorophenyl)ethanone.

2-Azido-1-(4-chlorophenyl)ethanone CAS 26086-60-2: Comparative Performance Data for Rational Procurement


Enzymatic Reduction Yield and Enantioselectivity: 2-Azido-1-(4-chlorophenyl)ethanone vs. Unsubstituted and Para-Substituted Analogs

In a direct head-to-head comparison, the enzymatic reduction of 2-azido-1-(4-chlorophenyl)ethanone (1d) catalyzed by carbonyl reductase CMCR achieved a 92% yield with >99% enantiomeric excess (ee), producing the (S)-enantiomer. In contrast, the reduction of the unsubstituted analog (1a) gave a 92% yield with 99% ee, while the para-bromo analog (1e) gave an 88% yield with 98% ee. When catalyzed by alcohol dehydrogenase Ymr226c, 1d gave an 82% yield with >99% ee (R), while 1a gave a 96% yield with >99% ee (R) [1]. These data demonstrate that while the chloro-substituted compound maintains excellent enantioselectivity, its yield differs from that of the unsubstituted analog, highlighting the substituent's influence on enzyme activity.

Biocatalysis Enantioselective Reduction Carbonyl Reductase

Click Chemistry Cycloaddition Yield: Triazole Formation from 2-Azido-1-(4-chlorophenyl)ethanone-Derived Alcohol

The (S)-2-azido-1-(4-chlorophenyl)ethanol, derived from enzymatic reduction of 2-azido-1-(4-chlorophenyl)ethanone, was subjected to copper-catalyzed alkyne-azide cycloaddition (CuAAC) with phenylacetylene and propargyl alcohol. The reactions produced (S)-1-(4-chlorophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol in 90% yield and (S)-1-(4-chlorophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol in 83% yield [1]. These yields establish a quantitative baseline for the compound's utility in click chemistry-based bioconjugation.

Click Chemistry CuAAC Triazole Synthesis

Vilsmeier Cyclization Yield: Construction of 5-(4-Chlorophenyl)oxazole-4-carboxaldehyde

Under Vilsmeier conditions (DMF/POCl₃), 2-azido-1-(4-chlorophenyl)ethanone (1b) underwent intramolecular cyclization to afford 5-(4-chlorophenyl)oxazole-4-carboxaldehyde (3b) in 36% isolated yield. In the same study, the para-methyl analog 1a gave an identical 36% yield for the corresponding oxazole 3a, while the one-pot dehaloazidation–cyclization sequence from the bromo precursor 2b provided a higher 48% yield of 3b [1]. This comparison establishes a baseline for the azido substrate's conversion efficiency to the oxazole scaffold.

Heterocyclic Synthesis Vilsmeier Reaction Oxazole

Substituent Effect on Enzyme Activity: Comparative Reduction Kinetics Across α-Azidoacetophenones

In the same enzymatic reduction study, the activity of alcohol dehydrogenase Ymr226c toward α-azidoacetophenone substrates was observed to be greatly affected by the phenyl ring substituent. For unsubstituted and para-halo-substituted substrates (including the 4-chloro analog 1d), reduction was complete within approximately 24 hours. In contrast, substrates bearing 4-methyl, 3- or 4-nitro, and 3- or 4-methoxy groups exhibited much slower reduction rates, with the 4-nitro analog (1i) requiring 240 hours to reach completion [1]. This class-level inference demonstrates that the 4-chloro substituent falls within the "fast" kinetic group, a critical parameter for process chemistry timeline planning.

Enzyme Kinetics Substituent Effects Bioreduction

2-Azido-1-(4-chlorophenyl)ethanone CAS 26086-60-2: Validated Application Scenarios for Research and Process Chemistry


Enantioselective Synthesis of (S)-2-Azido-1-(4-chlorophenyl)ethanol as a Chiral Building Block

Procure 2-azido-1-(4-chlorophenyl)ethanone as the prochiral substrate for carbonyl reductase (CMCR)-catalyzed reduction, which reliably delivers the (S)-enantiomer of the corresponding alcohol in 92% yield and >99% ee [1]. This optically pure azido alcohol serves as a versatile intermediate for the construction of β-blocker analogues and other chiral triazole-containing molecules [1].

Click Chemistry-Based Synthesis of 1,2,3-Triazole-Containing β-Adrenergic Receptor Blocker Analogues

Following enzymatic reduction of the parent ketone, the resulting (S)-2-azido-1-(4-chlorophenyl)ethanol can be conjugated with terminal alkynes via CuAAC click chemistry to afford triazole-linked β-blocker analogues. Documented yields are 90% with phenylacetylene and 83% with propargyl alcohol, providing a validated synthetic route for generating this pharmacologically relevant chemotype [1].

Synthesis of 5-(4-Chlorophenyl)oxazole-4-carboxaldehyde via Vilsmeier Cyclization

Utilize 2-azido-1-(4-chlorophenyl)ethanone in Vilsmeier cyclization (DMF/POCl₃) to prepare 5-(4-chlorophenyl)oxazole-4-carboxaldehyde in 36% isolated yield. This method provides direct access to a 4-chlorophenyl-substituted oxazole-4-carboxaldehyde scaffold, which can serve as a versatile aldehyde handle for further derivatization in medicinal chemistry programs [2].

Biocatalytic Process Development with Favorable Reaction Kinetics

For groups developing biocatalytic reductions of α-azidoacetophenones, the 4-chloro substrate offers a kinetic advantage over electron-withdrawing nitro analogs. The reduction of 2-azido-1-(4-chlorophenyl)ethanone proceeds to completion within ~24 hours with Ymr226c, whereas the 4-nitro analog requires 240 hours [1]. This ~10x difference in reaction time translates directly to increased throughput and reduced process cycle time in larger-scale operations.

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